O-5-Bromopyridin-3-yl dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-5-Bromopyridin-3-yl dimethylcarbamothioate is a chemical compound with the molecular formula C8H9BrN2OS and a molecular weight of 261.14 g/mol . It is also known by its IUPAC name, O-(5-bromo-3-pyridinyl) dimethylthiocarbamate . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a dimethylcarbamothioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-5-Bromopyridin-3-yl dimethylcarbamothioate typically involves the reaction of 5-bromo-3-pyridinol with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-5-Bromopyridin-3-yl dimethylcarbamothioate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
O-5-Bromopyridin-3-yl dimethylcarbamothioate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-5-Bromopyridin-3-yl dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylcarbamothioate group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
O-5-Chloropyridin-3-yl dimethylcarbamothioate: Similar structure but with a chlorine atom instead of bromine.
O-5-Fluoropyridin-3-yl dimethylcarbamothioate: Contains a fluorine atom in place of bromine.
O-5-Iodopyridin-3-yl dimethylcarbamothioate: Features an iodine atom instead of bromine.
Uniqueness
O-5-Bromopyridin-3-yl dimethylcarbamothioate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s overall chemical behavior and interactions with molecular targets.
Properties
IUPAC Name |
O-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c1-11(2)8(13)12-7-3-6(9)4-10-5-7/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLIIDNTFHXSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC(=CN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682450 |
Source
|
Record name | O-(5-Bromopyridin-3-yl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-14-7 |
Source
|
Record name | O-(5-Bromopyridin-3-yl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.